molecular formula C15H23NO6 B5141814 N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate

N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate

Cat. No. B5141814
M. Wt: 313.35 g/mol
InChI Key: QQFJQIXLCDCWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha blockers. It is commonly used in scientific research to study the physiological and biochemical effects of alpha-adrenergic receptor antagonists.

Mechanism of Action

N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalatemine works by binding to alpha-adrenergic receptors and blocking the action of endogenous catecholamines, such as epinephrine and norepinephrine. This results in relaxation of smooth muscle, vasodilation, and decreased blood pressure.
Biochemical and Physiological Effects:
N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalatemine has several biochemical and physiological effects, including vasodilation, decreased blood pressure, inhibition of smooth muscle contraction, and decreased neurotransmitter release. It also has been shown to inhibit platelet aggregation and decrease the release of renin from the kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalatemine in lab experiments is its specificity for alpha-adrenergic receptors. It is also relatively stable and easy to handle. However, one limitation is that it has a relatively long half-life, which can make it difficult to control the duration of its effects.

Future Directions

There are several future directions for research on N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalatemine. One area of interest is its potential use in the treatment of hypertension and other cardiovascular diseases. Another area of interest is its role in the regulation of neurotransmitter release and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalatemine and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalatemine involves the reaction of 2-chloroethanol with phenol to form 2-phenoxyethanol. The 2-phenoxyethanol is then reacted with 2-chloroethylamine to form N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine. The final step involves the reaction of N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine with oxalic acid to form the oxalate salt of N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalatemine.

Scientific Research Applications

N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalatemine is commonly used in scientific research to study the physiological and biochemical effects of alpha-adrenergic receptor antagonists. It is also used to investigate the role of alpha-adrenergic receptors in various physiological processes, including blood pressure regulation, smooth muscle contraction, and neurotransmitter release.

properties

IUPAC Name

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-12(2)14-8-9-15-10-11-16-13-6-4-3-5-7-13;3-1(4)2(5)6/h3-7,12,14H,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFJQIXLCDCWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine

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